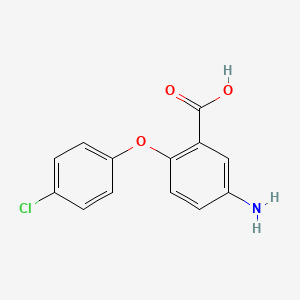
2-Phenylcyclohexane carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylcyclohexane carbonitrile is an organic compound with the molecular formula C13H15N. It is a nitrile derivative of cyclohexane, where a phenyl group is attached to the second carbon of the cyclohexane ring, and a cyano group is attached to the carbon adjacent to the phenyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylcyclohexane carbonitrile can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with cyclohexanone, followed by the addition of cyanide ion to form the nitrile group. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
2-Phenylcyclohexane carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Oxidation: 2-Phenylcyclohexanecarboxylic acid.
Reduction: 2-Phenylcyclohexylamine.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
2-Phenylcyclohexane carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenylcyclohexane carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Phenylcyclohexanecarbonitrile: Similar structure but with the phenyl group attached to the first carbon of the cyclohexane ring.
Cyclohexanecarbonitrile: Lacks the phenyl group, making it less complex and with different reactivity.
2-Phenylacetonitrile: Similar nitrile group but with a different carbon skeleton.
Uniqueness
2-Phenylcyclohexane carbonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C13H15N |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-phenylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C13H15N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-9H2 |
InChI Key |
OANXCEQREFYAIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-[N-(2-cyclohex-1-enyl)ethylamino]acetate](/img/structure/B8368695.png)
![{6-Chloro-5-[(methylsulfonyl)amino]-3-pyridinyl}boronic acid](/img/structure/B8368696.png)


![3-[(2-Bromoethoxy)methyl]benzonitrile](/img/structure/B8368706.png)

![[3-(Acetylamino)-2-aminophenyl]boronic acid](/img/structure/B8368710.png)



![6,7-Dihydro-alpha-(2-phenylethyl)-5H-cyclopent[d]imidazo[2,1-b]thiazole-3-methanol](/img/structure/B8368747.png)

